Cas no 2354167-82-9 (4-(2,2,2-trifluoroethyl)cyclohexylmethanamine)
4-(2,2,2-Trifluoroethyl)cyclohexylmethanamine is a fluorinated cyclohexylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoroethyl substituent, which enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The cyclohexyl backbone provides conformational rigidity, while the primary amine group offers reactivity for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, where the trifluoroethyl group can influence binding affinity and pharmacokinetic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its stability under standard laboratory conditions further supports its utility in synthetic chemistry and medicinal chemistry workflows.
2354167-82-9 structure
Product Name:4-(2,2,2-trifluoroethyl)cyclohexylmethanamine
CAS No:2354167-82-9
MF:C9H16F3N
MW:195.225253105164
MDL:MFCD33549644
CID:5637750
PubChem ID:155971078
Update Time:2025-06-08
4-(2,2,2-trifluoroethyl)cyclohexylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- [4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine
- EN300-27780208
- 2354167-82-9
- 4-(2,2,2-trifluoroethyl)cyclohexylmethanamine
-
- MDL: MFCD33549644
- Inchi: 1S/C9H16F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h7-8H,1-6,13H2
- InChI Key: PCAUBCFRZYLIGS-UHFFFAOYSA-N
- SMILES: FC(CC1CCC(CN)CC1)(F)F
Computed Properties
- Exact Mass: 195.12348400g/mol
- Monoisotopic Mass: 195.12348400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
4-(2,2,2-trifluoroethyl)cyclohexylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27780208-1g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 1g |
$1086.0 | 2023-09-09 | ||
| Enamine | EN300-27780208-5g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 5g |
$3147.0 | 2023-09-09 | ||
| Enamine | EN300-27780208-10g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 10g |
$4667.0 | 2023-09-09 | ||
| Enamine | EN300-27780208-0.05g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
| Enamine | EN300-27780208-0.1g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-27780208-0.25g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-27780208-0.5g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-27780208-1.0g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-27780208-2.5g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-27780208-5.0g |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine |
2354167-82-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 |
4-(2,2,2-trifluoroethyl)cyclohexylmethanamine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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